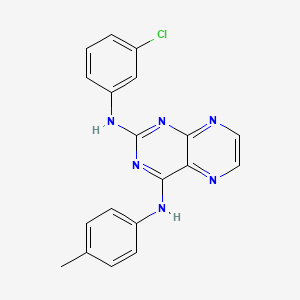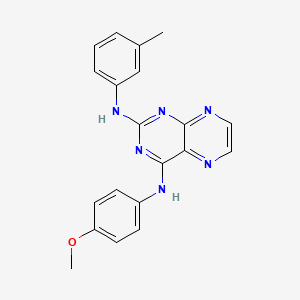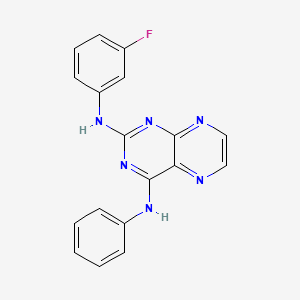![molecular formula C20H25N7O B6421270 N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine CAS No. 946297-69-4](/img/structure/B6421270.png)
N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine is an organic compound with a molecular formula of C17H24N4O2. It is a white to off-white powder that is soluble in water and slightly soluble in ethanol. This compound is a pteridine derivative, which is a type of aromatic heterocyclic compound that is derived from pterin, a derivative of pteridine. It is used in a variety of scientific research applications, including drug discovery, biochemical and physiological studies, and laboratory experiments.
科学研究应用
N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine has a variety of scientific research applications. It has been used in drug discovery studies to investigate the effects of novel compounds on biological systems. It has also been used in biochemical and physiological studies to investigate the effects of various compounds on cell signaling pathways. Additionally, it has been used in laboratory experiments to investigate the effects of various compounds on enzyme activity.
作用机制
The mechanism of action of N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine is not fully understood. However, it is believed to interact with various receptor proteins that are involved in signal transduction pathways. It is also believed to interact with various enzymes, which may lead to changes in the activity of these enzymes.
Biochemical and Physiological Effects
N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, including those involved in signal transduction pathways. It has also been shown to interact with various receptor proteins, which may lead to changes in the activity of these proteins. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine has several advantages and limitations for laboratory experiments. The main advantage of using this compound is its high solubility in water, which makes it easier to work with in the laboratory. Additionally, it is a relatively stable compound, which means it can be stored for longer periods of time without degradation. The main limitation of using this compound is its low solubility in organic solvents, which can make it difficult to work with in certain experiments.
未来方向
N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine has a variety of potential future applications. One potential application is in drug development, as it has been shown to interact with various receptor proteins and enzymes involved in signal transduction pathways. Additionally, it could be used in the development of new therapeutic agents, as it has been shown to have anti-inflammatory and antioxidant effects. Finally, it could be used in the development of new laboratory experiments, as it is a relatively stable compound with high solubility in water.
合成方法
N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine can be synthesized through a four-step synthetic process. The first step involves the reaction of 3,4-dimethylphenyl isocyanate with 2-morpholin-4-yl-ethyl pteridine-2,4-diamine in the presence of an acid catalyst to form the desired product. The second step involves the reaction of the product with a base to form a salt. The third step involves the reaction of the salt with a reducing agent to form the desired product. The fourth step involves the purification of the product by recrystallization.
属性
IUPAC Name |
4-N-(3,4-dimethylphenyl)-2-N-(2-morpholin-4-ylethyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-14-3-4-16(13-15(14)2)24-19-17-18(22-6-5-21-17)25-20(26-19)23-7-8-27-9-11-28-12-10-27/h3-6,13H,7-12H2,1-2H3,(H2,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOHXMGIZRLGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCN4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)pteridine-2,4-diamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(benzyloxy)phenyl]-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B6421199.png)
![1-(3,4-dimethylphenyl)-N-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6421202.png)
![4-(2-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B6421207.png)
![1-(3,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6421220.png)




![N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine](/img/structure/B6421265.png)

![3-[(2-fluorophenyl)carbamoyl]-2-{[(pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B6421277.png)
![2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-[(pyridin-3-yl)carbamoyl]propanoic acid](/img/structure/B6421290.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6421292.png)